molecular formula C6H6BrF3N2 B1279810 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 721402-02-4

4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1279810
M. Wt: 243.02 g/mol
InChI Key: IFCNTZRBBLIUMD-UHFFFAOYSA-N
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Description

The compound "4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole" is a pyrazole derivative characterized by the presence of a bromine atom and a trifluoromethyl group attached to its pyrazole core. Pyrazoles are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms at adjacent positions. The bromine and trifluoromethyl substituents on the pyrazole ring influence its chemical reactivity and physical properties, making it a compound of interest in various chemical research areas.

Synthesis Analysis

The synthesis of 4-trifluoromethyl pyrazoles, which are closely related to the compound , can be achieved through copper-catalyzed cycloaddition reactions. These reactions involve the use of 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives under mild conditions, leading to moderate to excellent yields with excellent regioselectivity . Although the exact synthesis of "4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography. These studies reveal that the tautomer present in the solid state is typically the 3-bromo one, which is also the major tautomer in solution. Density Functional Theory (DFT) calculations support the predominance of these tautomers and provide chemical shifts that can be useful for characterizing such compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 3,5-dimethyl-4-aminomethylpyrazole ligands have been prepared and reacted with rhodium(I) complexes, leading to the formation of water-soluble pyrazolate rhodium(I) complexes . Brominated trihalomethylenones have been used as precursors for synthesizing different pyrazole derivatives through cyclocondensation and nucleophilic substitution reactions . These reactions demonstrate the versatility of pyrazole compounds in forming new chemical entities with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. For example, the presence of a bromine atom can facilitate further chemical modifications due to its reactivity. The trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its biological activity . The crystal packing and intermolecular interactions of related compounds have been analyzed through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, revealing that hydrogen bonding and π-interactions play significant roles in stabilizing the molecular structures .

Scientific Research Applications

1. Synthesis and Structural Studies

  • Copper-Catalyzed Synthesis : A copper-catalyzed cycloaddition method has been developed for preparing a series of 4-trifluoromethyl pyrazoles, including derivatives of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, under mild conditions. This method offers moderate to excellent yields and excellent regioselectivity (Lu et al., 2019).
  • Tautomerism Studies : The tautomerism of 4-bromo substituted 1H-pyrazoles, including 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, has been studied in both solid and solution states using techniques like multinuclear magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).

2. Reactions and Chemical Properties

  • Oxidation Reactions : The compound has been used in oxidation reactions, where it reacts with tertiary amines and sulfides to produce amine oxides and sulfoxides (Baumstark & Chrisope, 1981).
  • Synthesis of Polyheterocyclic Compounds : It serves as a precursor in the construction of new polyheterocyclic ring systems, indicating its versatility in complex organic synthesis (Abdel‐Latif et al., 2019).

3. Molecular Structure and Analysis

  • Hirshfeld Surface Analysis : The compound has been subjected to Hirshfeld surface analysis and density functional theory (DFT) calculations, providing insights into its molecular structure and intermolecular interactions (Saeed et al., 2020).

4. Applications in Material Science

  • Silver Complexes and Photoluminescence : 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole has been used in the formation of silver complexes, which are studied for their photoluminescent properties (Morishima et al., 2014).

properties

IUPAC Name

4-bromo-1,5-dimethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCNTZRBBLIUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

CAS RN

721402-02-4
Record name 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
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Synthesis routes and methods

Procedure details

A total of 61.9 g (388 mmol) of bromine are added dropwise at 0° C. within 2.5 h to a suspension of 60 g (366 mmol) of 1,5-dimethyl-3-trifluoromethyl-1H-pyrazole and 30.0 g (366 mmol) of anhydrous sodium acetate in 600 ml of CHC13. On completion of addition, the mixture is allowed to come to 20° C. and is stirred for a further 4 d. After the end of the reaction, the mixture is washed with 30% NaHCO3 solution, the aqueous phase is further extracted twice using 200 ml of CHC13 each time and the combined organic phases are dried over MgSO4 and concentrated. Recystallization results in 70.6 g (291 mmol, 80%) of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a bright yellow solid.
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

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